Tanzisertib signaling pathway inhibition
Tanzisertib signaling pathway inhibition
An In-Depth Technical Guide to the Signaling Pathway Inhibition of Tanzisertib
Abstract
Tanzisertib (CC-930) is a potent, orally active, and selective ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs). The JNK signaling cascade, a critical component of the Mitogen-Activated Protein Kinase (MAPK) pathway, plays a pivotal role in mediating cellular responses to stress, inflammation, apoptosis, and fibrosis. This technical guide provides a comprehensive overview of the JNK signaling pathway and the mechanism by which Tanzisertib exerts its inhibitory effects. We will delve into the causality behind its design and application, offering detailed, field-proven experimental protocols for researchers to validate JNK pathway inhibition both in vitro and in vivo. Furthermore, this guide will contextualize the therapeutic application of Tanzisertib in disease models, specifically fibrosis, and critically examine the outcomes of its clinical development, offering valuable insights for drug development professionals.
The JNK Signaling Pathway: A Core Mediator of Stress and Inflammation
The c-Jun N-terminal kinase (JNK) pathway is an evolutionarily conserved signaling cascade that translates extracellular stimuli into a wide range of cellular responses, including gene expression, proliferation, apoptosis, and differentiation.[1] JNKs are members of the MAPK family and are activated by a variety of cellular stressors, such as pro-inflammatory cytokines, UV radiation, and oxidative stress.[2]
The activation of this pathway follows a tiered kinase cascade:
-
Upstream Activation : Stress signals activate MAPK Kinase Kinases (MAP3Ks), such as ASK1 or MEKK1.
-
Intermediate Phosphorylation : These MAP3Ks then phosphorylate and activate MAPK Kinases (MAP2Ks), primarily MKK4 and MKK7.
-
JNK Activation : MKK4/7, in turn, phosphorylate and activate the JNKs (JNK1, JNK2, and JNK3).
-
Downstream Effectors : Activated JNKs translocate to the nucleus to phosphorylate a host of transcription factors, most notably c-Jun, a key component of the Activator Protein-1 (AP-1) complex. This phosphorylation event enhances AP-1's transcriptional activity, leading to the expression of genes involved in inflammation (e.g., TNF-α) and tissue remodeling.[1][2]
Dysregulation of the JNK pathway is implicated in numerous pathologies, including inflammatory diseases, neurodegenerative disorders, and fibrosis, making it a compelling target for therapeutic intervention.[1][3]
Protocol 1: In Vitro Western Blot Analysis of Phospho-c-Jun
Causality: This is the most direct cellular assay to confirm that Tanzisertib is inhibiting the JNK pathway. By stimulating cells to activate JNK and then treating with the inhibitor, a reduction in the phosphorylated (active) form of its direct substrate, c-Jun, provides definitive evidence of on-target activity.
Methodology:
-
Cell Culture: Plate primary human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., fibroblasts, hepatocytes) in appropriate media and allow them to adhere or stabilize for 24 hours. [4]2. Pre-treatment with Inhibitor: Add Tanzisertib at a range of concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) to the cell cultures. Incubate for 1-2 hours at 37°C.
-
Stimulation: Add a known JNK pathway activator. For PBMCs, a combination of phorbol-12-myristate-13-acetate (PMA) and phytohemagglutinin (PHA) is effective. [5][6]For fibrosis studies, a pro-fibrotic cytokine like TGF-β can be used. Incubate for the optimal time to induce c-Jun phosphorylation (typically 15-60 minutes).
-
Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Re-probe the blot for total c-Jun and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify band intensities to determine the dose-dependent inhibition of c-Jun phosphorylation by Tanzisertib. [7]
Protocol 2: Cell Proliferation Assay
Causality: Since JNK signaling can regulate cell proliferation, assessing the impact of Tanzisertib on cell growth provides a functional readout of its biological effect. This helps to distinguish between specific anti-proliferative effects and general cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of Tanzisertib to the wells. Include wells with vehicle control (for baseline growth) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
Viability Measurement:
-
Add a viability reagent such as WST-1, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions. [8] * These reagents measure metabolic activity, which correlates with the number of viable cells.
-
Read the absorbance or luminescence on a microplate reader.
-
-
Data Analysis: Normalize the readings to the vehicle control wells. Plot the percentage of proliferation inhibition against the log of Tanzisertib concentration to calculate the GI₅₀ (concentration for 50% growth inhibition). [9]
Protocol 3: In Vivo Pharmacodynamic Model (LPS-Induced TNF-α)
Causality: This protocol validates that Tanzisertib can achieve sufficient exposure and target engagement in a living organism to produce a desired biological effect. Lipopolysaccharide (LPS) is a potent inducer of inflammatory cytokines like TNF-α via stress-activated pathways, including JNK. Inhibiting the LPS-induced rise in TNF-α demonstrates in vivo anti-inflammatory activity. [10] Methodology:
-
Animal Model: Use male Lewis rats or a similar rodent model. Acclimate the animals according to institutional guidelines.
-
Compound Administration: Administer Tanzisertib orally (p.o.) at various doses (e.g., 10 and 30 mg/kg) or a vehicle control. [10]The compound should be formulated in an appropriate vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline). [6]3. LPS Challenge: At the time of expected peak plasma concentration of Tanzisertib (determined from prior pharmacokinetic studies), administer an intraperitoneal (i.p.) injection of LPS.
-
Sample Collection: At a fixed time point after the LPS challenge (e.g., 90 minutes), collect blood samples via cardiac puncture or another appropriate method.
-
TNF-α Measurement: Process the blood to obtain plasma. Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit.
-
Data Analysis: Compare the plasma TNF-α levels in the Tanzisertib-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition for each dose.
| Dose (p.o.) | TNF-α Production Inhibition | Source(s) |
| 10 mg/kg | 23% | [10][5][6] |
| 30 mg/kg | 77% | [10][5][6] |
| Table 2: In vivo efficacy of Tanzisertib in a rat LPS-induced TNF-α production model. |
Clinical Application and Lessons Learned: Idiopathic Pulmonary Fibrosis (IPF)
The potent anti-fibrotic activity of Tanzisertib in preclinical models made it a promising candidate for treating fibrotic diseases like IPF. [3][10]JNK activation is a known driver of fibroblast activation and extracellular matrix deposition, key pathological features of fibrosis.
Tanzisertib entered a Phase II clinical trial to evaluate its safety and efficacy in patients with IPF (NCT01203943). [3][11]An interesting finding from this study was the use of matrix metalloproteinase-7 (MMP-7) as a potential pharmacodynamic biomarker. Plasma levels of MMP-7 were observed to decrease with increasing doses of Tanzisertib, and this change correlated with lung function. [12]This demonstrated successful target engagement and a downstream biological effect in patients.
Despite these promising signs of activity, the clinical development of Tanzisertib was ultimately discontinued. [13]The decision was based on an unfavorable risk/benefit profile, primarily due to adverse events related to elevations in liver enzymes, suggesting potential hepatotoxicity. [2]This outcome underscores a critical lesson in drug development: even highly selective inhibitors can have on-target or off-target toxicities that preclude their therapeutic use. The experience with Tanzisertib informed the development of next-generation JNK inhibitors, such as BMS-986360, which were designed with different isoform biases (JNK1-biased) to potentially avoid the liver-related adverse effects. [2]
Conclusion
Tanzisertib (CC-930) is a well-characterized, potent inhibitor of the JNK signaling pathway. Its mechanism as an ATP-competitive inhibitor has been validated through a cascade of biochemical, cellular, and in vivo experiments that confirm its ability to block the phosphorylation of c-Jun and suppress downstream inflammatory and fibrotic processes. While it showed promise in preclinical models and early clinical trials for IPF, its development was halted due to safety concerns. The story of Tanzisertib serves as a valuable case study for researchers and drug developers, highlighting the therapeutic potential of JNK inhibition while emphasizing the critical importance of achieving a safe therapeutic window through careful selectivity profiling and toxicological assessment.
References
-
Hippo Signaling Pathway as a Central Mediator of Receptors Tyrosine Kinases (RTKs) in Tumorigenesis . MDPI. Available from: [Link]
-
Hippo pathway inhibition by blocking the YAP/TAZ–TEAD interface: a patent review . Taylor & Francis Online. Available from: [Link]
-
Tanzisertib - Drug Targets, Indications, Patents . Patsnap Synapse. Available from: [Link]
-
Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors . PubMed Central. Available from: [Link]
-
CC-930 | C21H23F3N6O2 | CID 11597537 . PubChem - NIH. Available from: [Link]
-
TEAD Inhibition To Treat HIPPO Pathway Dysregulated Cancers . YouTube. Available from: [Link]
-
The Hippo Pathway in Cancer and Fibrosis . YouTube. Available from: [Link]
-
tanzisertib | Ligand page . IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
Tanzisertib - AdisInsight . Springer. Available from: [Link]
-
Phase 2, Double-Blind, Placebo-controlled Trial of a c-Jun N-Terminal Kinase Inhibitor in Idiopathic Pulmonary Fibrosis . American Journal of Respiratory and Critical Care Medicine. Available from: [Link]
-
YAP/TAZ Inhibitor-Based Drug Delivery System for Selective Tumor Accumulation and Cancer Combination Therapy . PubMed Central. Available from: [Link]
-
The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment . PubMed Central. Available from: [Link]
-
Targeting tumour microenvironment by tyrosine kinase inhibitor - PMC . NIH. Available from: [Link]
-
Targeting the Hippo/YAP Pathway: A Promising Approach for Cancer Therapy and Beyond . MDPI. Available from: [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC . NIH. Available from: [Link]
-
Targeting the Hippo Pathway in Breast Cancer: A Proteomic Analysis of Yes-Associated Protein Inhibition . MDPI. Available from: [Link]
-
Targeting Hippo-YAP/TAZ signaling pathway: an updated review demonstrating the therapeutic potential of key plant derived anticancer compounds . Frontiers. Available from: [Link]
-
Targeting tumour microenvironment by tyrosine kinase inhibitor . ResearchGate. Available from: [Link]
-
Tanzisertib in IPF: Phase II Trial Results | PDF | Cohort Study . Scribd. Available from: [Link]
-
The Hippo pathway effectors YAP and TAZ promote cell growth by modulating amino acid signaling to mTORC1 . PubMed Central. Available from: [Link]
-
Tanzisertib proves to be well tolerated in vivo but clinical results lead to discontinuation . BioWorld. Available from: [Link]
-
In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells . Springer Nature Experiments. Available from: [Link]
-
Understanding the dynamics of TKI-induced changes in the tumor immune microenvironment for improved therapeutic effect . PubMed. Available from: [Link]
-
Inhibition of the interaction between Hippo/YAP and Akt signaling with ursolic acid and 3′3-diindolylmethane suppresses esophageal cancer tumorigenesis - PMC . PubMed Central. Available from: [Link]
-
Oncotarget: TAK1 regulates the tumor microenvironment . Oncotarget. Available from: [Link]
-
Cell Proliferation Inhibition Assay . Creative Diagnostics. Available from: [Link]
-
Cell proliferation and cytotoxicity assays . SciSpace. Available from: [Link]
-
Targeting the Hippo signalling pathway for cancer treatment . Oxford Academic. Available from: [Link]
-
Turning DNA Damage Into an Ally: How Ceralasertib Reprograms the Tumor Microenvironment to Supercharge Immunotherapy . Williams Cancer Institute. Available from: [Link]
Sources
- 1. Tanzisertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. atsjournals.org [atsjournals.org]
- 3. tanzisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Tanzisertib | JNK | TargetMol [targetmol.com]
- 7. Inhibition of the interaction between Hippo/YAP and Akt signaling with ursolic acid and 3′3-diindolylmethane suppresses esophageal cancer tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. scispace.com [scispace.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CC-930 | C21H23F3N6O2 | CID 11597537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. | BioWorld [bioworld.com]
